Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate
Overview
Description
Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate is an organic compound with the molecular formula C25H24O4 and a molecular weight of 388.46 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . It is known for its unique structural features, which include two benzyloxy groups and an isopropenyl group attached to a benzoate core.
Preparation Methods
The synthesis of Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxybenzoic acid and benzyl bromide.
Protection of Hydroxyl Groups: The hydroxyl groups on the 2,4-dihydroxybenzoic acid are protected using benzyl bromide in the presence of a base such as potassium carbonate, resulting in the formation of 2,4-bis-benzyloxybenzoic acid.
Esterification: The carboxylic acid group of 2,4-bis-benzyloxybenzoic acid is then esterified using methanol and a catalyst such as sulfuric acid to form Methyl 2,4-bis-benzyloxybenzoate.
Introduction of Isopropenyl Group: Finally, the isopropenyl group is introduced through a Friedel-Crafts alkylation reaction using isopropenyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chemical Reactions Analysis
Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate undergoes various chemical reactions, including:
Oxidation: The isopropenyl group can be oxidized to form a corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyloxy groups can be reduced to hydroxyl groups using hydrogenation in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions include ketones, alcohols, and substituted benzoates.
Scientific Research Applications
Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical studies to investigate the interactions of benzyloxy and isopropenyl groups with biological molecules.
Medicine: Although not used directly as a drug, it serves as a reference compound in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the isopropenyl group can undergo electrophilic addition reactions. These interactions and reactions can influence the compound’s reactivity and its ability to interact with other molecules in biological and chemical systems .
Comparison with Similar Compounds
Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate can be compared with similar compounds such as:
Methyl 2,4-bis-benzyloxybenzoate: Lacks the isopropenyl group, making it less reactive in electrophilic addition reactions.
Methyl 2,4-dibenzyloxybenzoate: Similar structure but with different substituents, leading to variations in reactivity and applications.
Methyl 2,4-bis-methoxy-5-isopropenylbenzoate: Contains methoxy groups instead of benzyloxy groups, affecting its hydrogen bonding and π-π interaction capabilities.
The uniqueness of this compound lies in its combination of benzyloxy and isopropenyl groups, which confer distinct reactivity and interaction properties.
Properties
IUPAC Name |
methyl 2,4-bis(phenylmethoxy)-5-prop-1-en-2-ylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O4/c1-18(2)21-14-22(25(26)27-3)24(29-17-20-12-8-5-9-13-20)15-23(21)28-16-19-10-6-4-7-11-19/h4-15H,1,16-17H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERQOIXKIUJGQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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